N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
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Overview
Description
N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the thiazole ring with a tetrahydrofuran-2-ylmethyl halide.
Formation of the Methoxyaniline Group: The final step involves the coupling of the thiazole derivative with 4-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and proteases.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine: Used in various biochemical studies.
Uniqueness
N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran-2-ylmethyl group, in particular, provides additional steric and electronic effects that can enhance its interaction with biological targets.
Properties
Molecular Formula |
C21H21ClN2O2S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H21ClN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3 |
InChI Key |
YZSZILUABQDXCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Origin of Product |
United States |
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